N2-Methylquinoxaline-2,3-diamine
Overview
Description
N2-Methylquinoxaline-2,3-diamine is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a quinoxaline core with an amino group at the second position and a methylamino group at the third position.
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to exhibit various biological activities against many targets, receptors, or microorganisms .
Mode of Action
It’s known that quinoxaline derivatives can interact with their targets and induce changes, leading to their biological effects .
Biochemical Pathways
It’s worth noting that quinoxaline derivatives have been found to impact various biochemical processes .
Pharmacokinetics
It’s known that similar compounds, such as 2-amino-3-methylimidazo[4,5-f]quinoline (iq), are metabolized by the cytochrome p450 isoform cyp1a2 and conjugated by n-acetyltransferase or sulfotransferase to a metabolite that reacts with dna to form adducts .
Result of Action
It’s known that quinoxaline derivatives have shown moderate inhibitory activities against both gram‐positive and ‐negative bacteria compared with reference drugs .
Action Environment
It’s known that the success of similar reactions, such as the suzuki–miyaura (sm) coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Analysis
Biochemical Properties
It is known that quinoxaline derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Studies on similar compounds suggest that they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies on similar compounds suggest that they may have threshold effects and could potentially cause toxic or adverse effects at high doses .
Metabolic Pathways
It is known that similar compounds are metabolized via cytochrome P4501A2 (CYP1A2) oxidation to form the N-hydroxylamine followed by N2-glucuronidation .
Transport and Distribution
Studies on similar compounds suggest that they may interact with various transporters or binding proteins .
Subcellular Localization
Studies on similar compounds suggest that they may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Methylquinoxaline-2,3-diamine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with methylglyoxal in the presence of a suitable catalyst. The reaction is usually carried out in refluxing ethanol or acetic acid for several hours to yield the desired product .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs eco-friendly and cost-effective methods. Transition-metal-free catalysis and solvent-free conditions are preferred to minimize environmental impact. Catalysts such as sulfated polyborate and ammonium bifluoride have been used to achieve high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions
N2-Methylquinoxaline-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or methylamino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used
Scientific Research Applications
N2-Methylquinoxaline-2,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, AIDS, and bacterial infections.
Industry: Utilized in the development of fluorescent dyes, electroluminescent materials, and organic semiconductors
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar core structure.
2-Aminoquinoxaline: Lacks the methylamino group at the third position.
3-Methylaminoquinoxaline: Lacks the amino group at the second position.
Uniqueness
N2-Methylquinoxaline-2,3-diamine is unique due to the presence of both amino and methylamino groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-N-methylquinoxaline-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-11-9-8(10)12-6-4-2-3-5-7(6)13-9/h2-5H,1H3,(H2,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXCBTADALEOFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443664 | |
Record name | N~2~-Methylquinoxaline-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452311-42-1 | |
Record name | N~2~-Methylquinoxaline-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.